

JWH-175: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	JWH 175	
Cat. No.:	B588045	Get Quote

IUPAC Name: 3-(naphthalen-1-ylmethyl)-1-pentyl-1H-indole[1]

CAS Number: 619294-35-8[2][3]

This technical guide provides an in-depth overview of JWH-175, a synthetic cannabinoid of the naphthylmethylindole family. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, pharmacology, and relevant experimental protocols.

Chemical and Pharmacological Properties

JWH-175 is a synthetic cannabinoid structurally related to JWH-018, with a key difference being the replacement of a ketone bridge with a methylene bridge.[2] While it acts as a cannabinoid receptor agonist, its affinity and potency are notably lower than those of JWH-018. [1][2] A critical aspect of JWH-175's pharmacology is its in-vivo bioactivation, where it is rapidly metabolized into the more potent cannabinoid agonist, JWH-018.[1][4] This metabolic conversion is a crucial consideration in evaluating its physiological effects.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) of JWH-175 and its related compound, JWH-018, for human and mouse cannabinoid receptors.



Compound	Receptor	Tissue Source	Ki (nM)	Reference
JWH-175	CB1	Human	22	[2][3][5]
JWH-175	CB2	Human	308	[1]
JWH-175	CB1	Mouse	29	[1]
JWH-175	CB2	Mouse	145	[1]
JWH-018	CB1	Human	7.8	[1]
JWH-018	CB2	Human	7.1	[1]
JWH-018	CB1	Mouse	5.0	[1]
JWH-018	CB2	Mouse	4.0	[1]

Experimental Protocols Cannabinoid Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound like JWH-175 to cannabinoid receptors (CB1 and CB2) using radioligand displacement.

Objective: To determine the inhibitory constant (Ki) of JWH-175 for CB1 and CB2 receptors.

Materials:

- Membrane preparations from cells expressing human or mouse CB1 or CB2 receptors.
- Radioligand: [3H]CP-55,940 (a potent synthetic cannabinoid agonist).
- Test compound: JWH-175.
- Incubation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
- Wash buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
- 96-well microplates.
- Glass fiber filters.



- Scintillation vials and scintillation fluid.
- Liquid scintillation counter.

Procedure:

- Compound Preparation: Prepare a stock solution of JWH-175 in DMSO. Create a series of dilutions in the incubation buffer to achieve a range of final assay concentrations.
- Assay Setup: In a 96-well microplate, add the following in order:
 - Incubation buffer.
 - A fixed concentration of [3H]CP-55,940.
 - Varying concentrations of JWH-175 or vehicle (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).
 - Receptor membrane preparation.
- Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation.
- Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell
 harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the JWH-175 concentration.

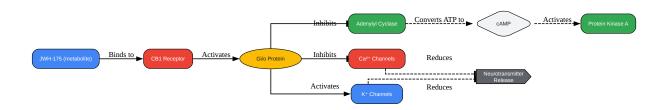


- Determine the IC₅₀ value (the concentration of JWH-175 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway of CB1 Receptor Activation

The following diagram illustrates the canonical signaling pathway following the activation of the CB1 receptor by an agonist like JWH-175 (or its active metabolite JWH-018).



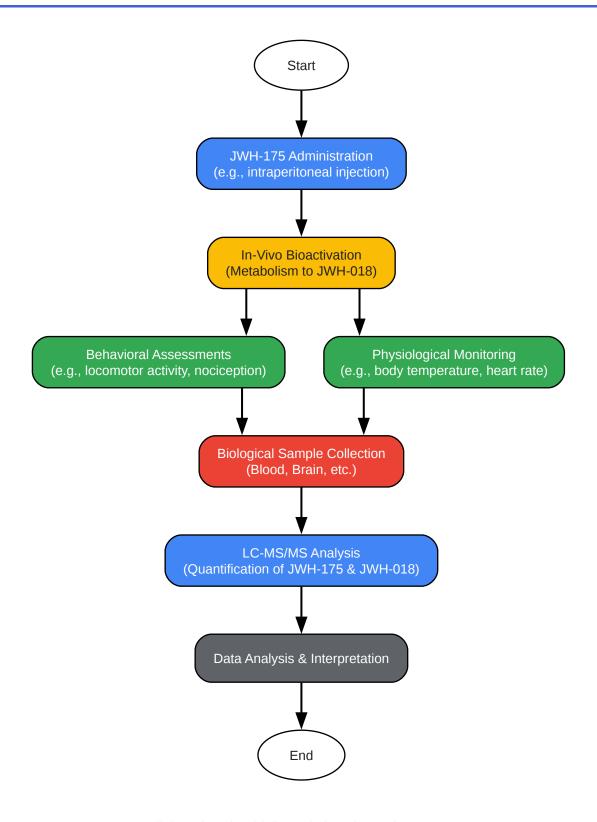
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Caption: CB1 Receptor Signaling Cascade.

Experimental Workflow for In-Vivo Evaluation

This diagram outlines a typical workflow for the in-vivo assessment of JWH-175's pharmacological effects.





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Caption: In-Vivo Pharmacological Workflow.



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